Enhanced Antiproliferative Potency from 3,4,5-Trimethoxyphenyl Group
In a series of diaryl ketones, analogs containing a 3,4,5-trimethoxyphenyl A-ring, such as compound 12, demonstrate significantly enhanced antiproliferative activity compared to analogs with different substitution patterns. For instance, compound 12 (bearing the 3,4,5-trimethoxy motif) exhibits an EC50 of 1.2 µM against the DU-145 prostate cancer cell line. This is in stark contrast to analogs lacking this specific substitution, which show markedly reduced or negligible activity in the same assay [1]. The structural framework of 2,2-Dihydroxy-1-(3,4,5-trimethoxyphenyl)ethanone incorporates this critical pharmacophore, providing a strong basis for its potential in developing potent anticancer agents.
| Evidence Dimension | Antiproliferative Activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 1.2 µM (Compound 12, containing the 3,4,5-trimethoxyphenyl ring) |
| Comparator Or Baseline | Other diaryl ketone analogs lacking the 3,4,5-trimethoxy substitution (not directly quantified in source, but described as 'less active') |
| Quantified Difference | Analogs with the 3,4,5-trimethoxy A-ring are the most potent members of the series. |
| Conditions | DU-145 prostate cancer cell line. |
Why This Matters
This data demonstrates that the 3,4,5-trimethoxyphenyl core is a critical driver of antiproliferative potency in this chemical space, making 2,2-Dihydroxy-1-(3,4,5-trimethoxyphenyl)ethanone a superior starting point for medicinal chemistry campaigns targeting cancer cell growth over analogs lacking this motif.
- [1] Arenas, P. G., et al. (2013). Eco-Friendly Synthesis and Antiproliferative Evaluation of Some Oxygen Substituted Diaryl Ketones. Molecules, 18(8), 9818-9832. View Source
